REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Apart from the above-described absorption of the reaction product
|
Type
|
CUSTOM
|
Details
|
a total condensation of acrylic acid
|
Type
|
CUSTOM
|
Details
|
also formed in the course of the catalytic oxidation
|
Type
|
DISTILLATION
|
Details
|
can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)
|
Type
|
ADDITION
|
Details
|
In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation
|
Type
|
DISTILLATION
|
Details
|
the resulting aqueous solution is distilled in the presence of a solvent which
|
Type
|
CUSTOM
|
Details
|
the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Apart from the above-described absorption of the reaction product
|
Type
|
CUSTOM
|
Details
|
a total condensation of acrylic acid
|
Type
|
CUSTOM
|
Details
|
also formed in the course of the catalytic oxidation
|
Type
|
DISTILLATION
|
Details
|
can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)
|
Type
|
ADDITION
|
Details
|
In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation
|
Type
|
DISTILLATION
|
Details
|
the resulting aqueous solution is distilled in the presence of a solvent which
|
Type
|
CUSTOM
|
Details
|
the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Apart from the above-described absorption of the reaction product
|
Type
|
CUSTOM
|
Details
|
a total condensation of acrylic acid
|
Type
|
CUSTOM
|
Details
|
also formed in the course of the catalytic oxidation
|
Type
|
DISTILLATION
|
Details
|
can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)
|
Type
|
ADDITION
|
Details
|
In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation
|
Type
|
DISTILLATION
|
Details
|
the resulting aqueous solution is distilled in the presence of a solvent which
|
Type
|
CUSTOM
|
Details
|
the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Apart from the above-described absorption of the reaction product
|
Type
|
CUSTOM
|
Details
|
a total condensation of acrylic acid
|
Type
|
CUSTOM
|
Details
|
also formed in the course of the catalytic oxidation
|
Type
|
DISTILLATION
|
Details
|
can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)
|
Type
|
ADDITION
|
Details
|
In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation
|
Type
|
DISTILLATION
|
Details
|
the resulting aqueous solution is distilled in the presence of a solvent which
|
Type
|
CUSTOM
|
Details
|
the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Apart from the above-described absorption of the reaction product
|
Type
|
CUSTOM
|
Details
|
a total condensation of acrylic acid
|
Type
|
CUSTOM
|
Details
|
also formed in the course of the catalytic oxidation
|
Type
|
DISTILLATION
|
Details
|
can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)
|
Type
|
ADDITION
|
Details
|
In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation
|
Type
|
DISTILLATION
|
Details
|
the resulting aqueous solution is distilled in the presence of a solvent which
|
Type
|
CUSTOM
|
Details
|
the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |